

Assessing the Long-Term Efficacy of Tas-114 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of **Tas-114**, an investigational dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), with alternative treatments for advanced solid tumors, particularly non-small cell lung cancer (NSCLC). The content is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

Introduction to Tas-114 and its Mechanism of Action

Tas-114 is an orally administered small molecule designed to enhance the anti-tumor activity of fluoropyrimidine-based chemotherapy, such as S-1 and capecitabine. Its dual inhibitory action targets two key enzymes:

- Deoxyuridine triphosphatase (dUTPase): By inhibiting dUTPase, **Tas-114** promotes the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.
- Dihydropyrimidine dehydrogenase (DPD): Inhibition of DPD, the primary enzyme for 5-fluorouracil (5-FU) catabolism, increases the bioavailability and therapeutic concentration of 5-FU at the tumor site. This allows for potentially lower doses of fluoropyrimidine chemotherapy, which may reduce associated toxicities.

The synergistic effect of dUTPase and DPD inhibition aims to improve the therapeutic window of fluoropyrimidine-based regimens.

Signaling Pathway of Tas-114 in Combination with Fluoropyrimidine Chemotherapy

Caption: Mechanism of **Tas-114** action in conjunction with 5-FU prodrugs.

Clinical Efficacy of Tas-114 in Combination Therapy

A key clinical trial evaluating the efficacy of **Tas-114** is a randomized, open-label, Phase 2 study in patients with advanced or metastatic non-small cell lung cancer (NSCLC) who had previously received at least two prior therapies. This study compared **Tas-114** in combination with S-1 versus S-1 monotherapy.

Quantitative Data from Phase 2 Clinical Trial in Advanced NSCLC

Efficacy Endpoint	Tas-114 + S-1	S-1 Monotherapy	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	3.65 months	4.17 months	1.16 (0.71-1.88)	0.2744
Median Overall Survival (OS)	7.92 months	9.82 months	1.31 (0.80-2.14)	0.1431
Overall Response Rate (ORR)	19.7%	10.3%	-	-
Disease Control Rate (DCR)	80.3%	75.9%	-	-

Data from a randomized phase 2 study in patients with advanced NSCLC previously treated with ≥ 2 regimens.

While the combination of **Tas-114** and S-1 showed a higher Overall Response Rate, this did not translate into a statistically significant improvement in Progression-Free Survival or Overall Survival in this study.

Safety and Tolerability

The addition of **Tas-114** to S-1 was associated with a higher incidence of certain adverse events.

Adverse Event (Grade ≥ 3)	Tas-114 + S-1	S-1 Monotherapy
Anemia	Higher Incidence	Lower Incidence
Skin Toxicities	Higher Incidence	Lower Incidence

Detailed percentages for all adverse events can be found in the full study publication.

Comparison with Alternative Second-Line and Later-Line Therapies for Advanced NSCLC

The following tables provide a comparative overview of the long-term efficacy of other established treatments for advanced NSCLC, which can serve as a benchmark for evaluating the potential of **Tas-114**.

Chemotherapy Agents

Treatment	Median PFS	Median OS	1-Year	2-Year	5-Year
			Survival Rate	Survival Rate	Survival Rate
Docetaxel	~2-3 months	~6-9 months	~30-40%	-	-
Pemetrexed	~2.9 months	~8.3 months	~29.7%	-	-
S-1 Monotherapy	~3.1-3.4 months	~9.6-11.0 months	-	-	-

Data is compiled from various clinical trials in second-line and later-line settings for advanced NSCLC.

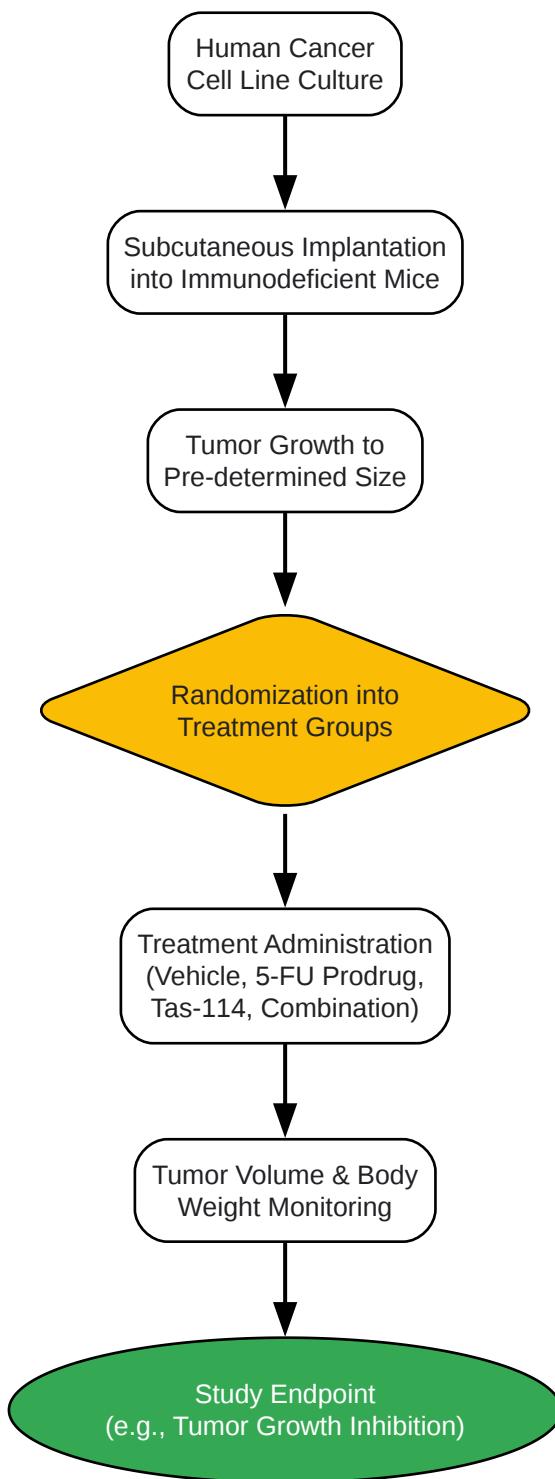
Immunotherapy (PD-1/PD-L1 Inhibitors)

Treatment	Median PFS	Median OS	1-Year Survival Rate	2-Year Survival Rate	5-Year Survival Rate
Nivolumab	-	~11.1 months	-	-	13.4%
Pembrolizumab (PD-L1 ≥50%)	-	26.3 months	-	51.7%	25%
Atezolizumab	-	-	-	-	-

Survival rates for immunotherapy can vary significantly based on PD-L1 expression levels and line of therapy.

Experimental Protocols

Phase 2 Clinical Trial of Tas-114 with S-1 in Advanced NSCLC (NCT02855125)


- Study Design: Randomized, open-label, Phase 2 study.
- Patient Population: Patients with advanced or metastatic NSCLC who had received at least two prior therapies.
- Intervention Arm: **Tas-114** (400 mg) administered orally twice daily in combination with S-1 (30 mg/m²).
- Control Arm: S-1 (30 mg/m²) monotherapy.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Disease Control Rate (DCR), and safety.

Preclinical Studies (General Methodology)

Preclinical evaluation of **Tas-114** typically involved in vitro and in vivo studies.

- In Vitro:
 - Enzyme Inhibition Assays: To determine the inhibitory activity of **Tas-114** against dUTPase and DPD.
 - Cell-based Assays: Using various cancer cell lines to assess the potentiation of fluoropyrimidine-induced cytotoxicity by **Tas-114**.
- In Vivo:
 - Xenograft Models: Human cancer cell lines were implanted into immunodeficient mice. The mice were then treated with **Tas-114** in combination with fluoropyrimidines (e.g., capecitabine) to evaluate the anti-tumor efficacy and tolerability of the combination. Tumor growth inhibition was a key endpoint.
 - Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the absorption, distribution, metabolism, and excretion of **Tas-114** and its effect on 5-FU levels and dUTPase activity in plasma and tumor tissues.

Experimental Workflow for Preclinical Xenograft Studies

[Click to download full resolution via product page](#)

Caption: A typical workflow for preclinical xenograft studies of **Tas-114**.

Conclusion

Tas-114, in combination with fluoropyrimidine chemotherapy, represents a novel approach to cancer treatment by targeting both dUTPase and DPD. While the initial Phase 2 clinical trial in advanced NSCLC did not demonstrate a significant improvement in the primary endpoint of Progression-Free Survival, it did show an encouraging increase in the Overall Response Rate. Further studies are needed to identify patient populations that may derive the most benefit from this combination therapy and to optimize the treatment regimen.

Compared to existing second-line and later-line therapies for advanced NSCLC, the efficacy of the **Tas-114** and S-1 combination, as demonstrated in the Phase 2 trial, does not currently show a clear long-term survival advantage over established treatments like docetaxel, pemetrexed, or immunotherapy in unselected patient populations. However, the unique mechanism of action warrants further investigation, potentially in biomarker-defined subgroups or in other tumor types where fluoropyrimidines are a cornerstone of treatment. The safety profile of the combination therapy, particularly the increased incidence of anemia and skin toxicities, will also be an important consideration in future clinical development.

- To cite this document: BenchChem. [Assessing the Long-Term Efficacy of Tas-114 Treatment: A Comparative Guide]. BenchChem, [2025], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589086#assessing-the-long-term-efficacy-of-tas-114-treatment\]](https://www.benchchem.com/product/b15589086#assessing-the-long-term-efficacy-of-tas-114-treatment)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com